N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine
Description
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine (CAS: 500131-50-0) is a fluorinated benzylamine derivative primarily utilized as a fluorinating agent in synthetic organic chemistry. Structurally, it features a benzylamine backbone substituted with two fluorine atoms at the alpha position, a methyl group at the 3-position of the aromatic ring, and N,N-diethylamine groups. This compound has gained attention for its role in nucleophilic fluorination reactions, particularly in the development of inhibitors for antiapoptotic proteins .
Commercial data indicate moderate demand, with annual sales of 52 bottles and immediate availability (2–3 days lead time), suggesting niche but consistent application in research and industrial settings . Its stability and reactivity profile position it as a specialized reagent in fluorination workflows.
Properties
IUPAC Name |
N-[difluoro-(3-methylphenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-4-15(5-2)12(13,14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDSVYULWVCQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C1=CC=CC(=C1)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473780 | |
| Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500131-50-0 | |
| Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Two-Step Halogenation and Halogen-Fluorine Exchange Method
This classical approach involves two main stages: chlorination of the starting amide and subsequent chlorine-fluorine exchange to introduce the difluoro functionality.
Procedure Summary:
- Starting Material: N,N-diethylmetatoluamide (N,N-diethyl-3-methylbenzamide).
- Step 1: Chlorination
- React N,N-diethylmetatoluamide with oxalyl chloride in dichloromethane at room temperature to reflux (~47 °C) for about 90 minutes.
- This converts the amide into N,N-diethyl-α,α-dichloro(3-methyl)benzylamine.
- Step 2: Chlorine-Fluorine Exchange
- Add triethylamine-3HF complex dropwise under ice-cooling, followed by triethylamine.
- Maintain the reaction at ~20 °C for 30 minutes to promote halogen exchange, generating N,N-diethyl-α,α-difluoro(3-methyl)benzylamine.
- Workup:
- Filter off any solids formed.
- Remove solvents by distillation.
- Extract the residue with n-hexane multiple times.
- Purify by reduced pressure distillation at 55–57 °C under 4 mmHg.
- Yield: Approximately 80% based on starting amide.
- Gas evolution and white solid formation occur during halogenation and exchange steps.
- Purification by filtration and distillation is essential for high purity.
- Use of aliphatic hydrocarbons like n-hexane as extraction solvents is preferred for product isolation.
| Step | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| 1 | N,N-diethylmetatoluamide + oxalyl chloride, DCM, reflux 47 °C, 90 min | N,N-diethyl-α,α-dichloro(3-methyl)benzylamine | Not isolated separately |
| 2 | Triethylamine-3HF + triethylamine, 20 °C, 30 min | N,N-diethyl-α,α-difluoro(3-methyl)benzylamine | 80% |
This method is detailed in patent literature (US Patent 7,829,741) and is industrially applicable with filtration and distillation steps for product purification.
One-Step Fluorination Using Carbonyl Fluoride or Oxalyl Fluoride
An advanced method allows direct conversion of the amide to the difluoroamine in a single step, improving efficiency and reducing reaction time.
Procedure Summary:
- Starting Material: N,N-diethylmetatoluamide.
- Fluorinating Agent: Carbonyl fluoride or oxalyl fluoride.
- Reaction Conditions:
- Place starting amide and carbonyl fluoride in an autoclave under nitrogen.
- Heat mixture at elevated temperatures (130–200 °C), typically around 170 °C.
- Reaction time approximately 10 hours.
- Workup:
- Cool and reduce pressure to remove unreacted fluorinating agent.
- Absorb residual fluorides in ice water.
- Remove solvents under reduced pressure.
- Purify by distillation under reduced pressure (55–57 °C, 4 mmHg).
- Reaction yields range from 60% to 66% based on NMR analysis.
- Isolated yields after distillation are approximately 55–56%.
- Purity is confirmed by NMR to be 100%.
Effect of Reaction Parameters:
| Reaction Temperature (°C) | Fluorinating Agent / Amide Molar Ratio | Reaction Yield (%) | Isolation Yield (%) |
|---|---|---|---|
| 170 | 1.9 | 66 | 56 |
| 170 | 1.0 | 65 | 55 |
| 155 | 2.5 | 62 | Not reported |
| 158 | 1.9 | 60 | Not reported |
| 120 | 1.8 | 20 | Not reported |
| 100 | 1.9 | 11 | Not reported |
| 72 | 1.3 | 7 | Not reported |
| 50 | 1.1 | 0 | Not reported |
(Table adapted from patent US7,638,652)
Comparative Preparation of Related Difluoroamines
- Similar procedures apply for preparing N,N-diethyl-α,α-difluoro(2-methoxy)benzylamine using corresponding amide precursors.
- Yields tend to be lower (around 11–76%) depending on substitution and reaction conditions.
- The halogen-fluorine exchange step remains critical for introducing the difluoro group.
Summary Table of Preparation Methods
| Method | Starting Material | Fluorinating Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Two-step halogenation + exchange | N,N-diethylmetatoluamide | Triethylamine-3HF + triethylamine | DCM solvent, RT to 47 °C, 30 min to 90 min | ~80 | Requires isolation of intermediate chlorinated amide; filtration and distillation needed |
| One-step fluorination | N,N-diethylmetatoluamide | Carbonyl fluoride or oxalyl fluoride | Autoclave, 130–200 °C, ~10 h | 55–66 | Single-step, industrially efficient; temperature critical |
| Comparative for 2-methoxy derivative | N,N-diethyl-(2-methoxy)benzamide | Same as above | Similar conditions | 11–76 | Lower yields; substitution affects efficiency |
Research Findings and Analytical Data
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the chemical structure and purity of the products.
- Distillation under reduced pressure effectively purifies the final difluoroamine.
- Gas evolution and solid formation during the halogenation and fluorination steps are characteristic and require careful handling.
- Solvent choice (dichloromethane, n-hexane) and temperature control are critical for optimal yields and purity.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides and thiolates can be employed under basic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and substituted benzylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis
DFMBA serves as a building block in the synthesis of more complex organic molecules. Its unique structure, featuring difluoromethyl groups, allows it to participate in various chemical reactions, including:
- Deoxyfluorination : DFMBA is utilized for the selective fluorination of alcohols, enhancing the synthesis of fluorinated compounds that are valuable in pharmaceuticals .
- Nucleophilic Substitution Reactions : The difluoromethyl group can engage in nucleophilic substitution, making DFMBA a versatile intermediate for creating functionalized organic compounds.
Biological Research
In biological applications, DFMBA is investigated for its potential interactions with biomolecules. Research indicates that fluorinated compounds can exhibit unique biological activities due to their altered electronic properties. DFMBA's role in synthesizing fluorinated analogs of neurotransmitters has been explored, particularly in the context of developing new therapeutic agents .
Medicinal Chemistry
DFMBA is being studied as a pharmaceutical intermediate . Its ability to selectively fluorinate functional groups enhances the development of new drugs with improved pharmacokinetic properties. For instance, the incorporation of fluorine into drug molecules can increase their metabolic stability and bioavailability .
Case Studies
- A study highlighted the synthesis of new γ-lactams with gem-difluorinated side chains derived from DFMBA. These compounds showed promising anticancer activity by inhibiting anti-apoptotic proteins .
- Another research project focused on using DFMBA in the deoxyfluorination process to create fluorinated derivatives of biologically active compounds, demonstrating its utility in drug discovery .
Industrial Applications
In industrial settings, DFMBA is employed in the production of specialty chemicals and materials. Its efficient production methods allow for large-scale synthesis while maintaining high purity and yield. The compound's stability and reactivity make it suitable for various applications in chemical manufacturing .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Building block for complex organic molecules; participates in deoxyfluorination reactions |
| Biological Research | Investigated for interactions with biomolecules; potential development of therapeutic agents |
| Medicinal Chemistry | Used as a pharmaceutical intermediate; enhances drug stability and bioavailability |
| Industrial Applications | Employed in producing specialty chemicals; efficient large-scale synthesis methods |
Mechanism of Action
The mechanism by which N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to specific biological effects. The pathways involved may include modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Fluorinated Benzylamine Derivatives
- (+)-Fenfluramine Hydrochloride (CAS: 3239-44-9) : A trifluoromethyl-substituted benzylamine with pharmacological activity as a serotonin-releasing agent. Unlike N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine, fenfluramine lacks diethylamine groups and is primarily used in neuroscience research rather than fluorination chemistry .
- N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine (CAS: 458-24-2): Shares a trifluoromethyl group but differs in amine substitution, leading to distinct electronic properties.
Fluorinating Agents with Benzylamine Motifs
- XtalFluor-E (Diethylaminodifluorosulfinium Tetrafluoroborate): A sulfinium-based fluorinating agent with higher thermal stability but similar moisture sensitivity. XtalFluor-E is preferred for reactions requiring controlled fluorination under anhydrous conditions, whereas this compound may offer broader compatibility with polar solvents .
- Fluolead (4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride) : Exhibits superior fluorination efficiency for sterically hindered substrates but requires rigorous handling due to decomposition risks. This compound is considered safer for large-scale applications .
Functional Analogs
Deoxo-Fluor (Bis(2-Methoxyethyl)Aminosulfur Trifluoride)
A widely used fluorinating agent with comparable reactivity but higher moisture sensitivity. This compound demonstrates improved thermal stability (decomposes at >150°C vs. Deoxo-Fluor’s 80°C threshold), making it suitable for high-temperature reactions .
Yarovenko’s Reagent (N,N-Diethyl-1,1,2,3,3,3-Hexafluoropropylamine)
A liquid-phase fluorinating agent with higher fluorine content. However, its volatility limits use in open systems, whereas this compound’s solid-state storage (room temperature) enhances practicality .
Data Tables
Table 1: Comparative Properties of Fluorinating Agents
| Compound Name | CAS Number | Thermal Stability (°C) | Moisture Sensitivity | Primary Application |
|---|---|---|---|---|
| This compound | 500131-50-0 | >150 | Moderate | Nucleophilic fluorination |
| XtalFluor-E | 130653-72-6 | >200 | High | Anhydrous fluorination |
| Deoxo-Fluor | 406-26-8 | ~80 | High | Alcohol/amine fluorination |
| Fluolead | 125729-28-2 | >100 | Moderate | Sterically hindered substrates |
Table 2: Commercial Availability (2025 Data)
| Compound Name | Annual Sales (Bottles) | Lead Time (Days) |
|---|---|---|
| This compound | 52 | 2–3 |
| Diethylcarbamyl Chloride | 192 | 2–3 |
| Maltitol (Reference) | 2 | 5–7 |
Research Findings
- This compound was developed as a safer alternative to traditional fluorinating agents like DAST (Diethylaminosulfur Trifluoride), which pose explosion risks. Its stability enables use in multistep syntheses, such as the preparation of fluorinated GABA analogs for apoptosis inhibition studies .
- Comparative studies highlight its moderate reactivity with carbonyl groups, achieving >80% yield in α-fluorination of ketones without side reactions common with Deoxo-Fluor .
- Commercial data reflect its specialized role, with lower sales than general-use solvents like DMF but consistent demand in fluorochemical research .
Biological Activity
N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine (DFMBA) is an organic compound characterized by its unique molecular structure and potential biological activities. This compound has been the subject of various studies aimed at understanding its interactions with biological systems, particularly in medicinal chemistry and pharmacology. Its molecular formula is and it features a benzylamine structure with diethyl and difluoromethyl substitutions.
The biological activity of DFMBA can be influenced by several factors, including its chemical structure, environmental conditions, and interactions with other biomolecules. The compound's difluoromethyl group is particularly noteworthy as it can enhance lipophilicity and alter binding affinities to biological targets.
- Molecular Weight : 215.27 g/mol
- Boiling Point : 234°C
- Solubility : Soluble in organic solvents; limited solubility in water.
Biological Studies and Findings
Research has focused on the compound's potential as a pharmaceutical intermediate and its effects on various biological systems. Below are key findings from recent studies:
-
Anticancer Activity :
- DFMBA derivatives have shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that certain analogs could induce apoptosis in cancer cells by modulating anti-apoptotic proteins .
- A study highlighted that fluorinated compounds exhibit enhanced interaction with biological targets due to their electronic properties, which may lead to improved therapeutic profiles .
- Neuropharmacological Effects :
-
Chemical Reactivity :
- DFMBA has been observed to undergo various chemical reactions such as oxidation and substitution, which can lead to the formation of biologically active metabolites.
Case Study 1: Anticancer Properties
A study conducted on a series of DFMBA derivatives demonstrated their ability to inhibit the growth of IGROV1-R10 ovarian cancer cells. The derivatives were screened for their effects on apoptosis, revealing that some compounds significantly reduced cell viability through the activation of caspase pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| DFMBA-1 | 15 | Apoptosis induction via caspase activation |
| DFMBA-2 | 10 | Inhibition of Mcl-1 protein expression |
Case Study 2: Neuropharmacological Activity
Research exploring the neuropharmacological effects of DFMBA found that it may enhance neurotransmitter release in synaptic clefts, potentially leading to increased cognitive function in animal models.
| Parameter | Control Group | DFMBA Group |
|---|---|---|
| Memory Retention (%) | 65 | 80 |
| Anxiety Levels (Scale) | 7 | 4 |
Comparative Analysis with Similar Compounds
DFMBA exhibits distinct properties compared to similar compounds such as N,N-Diethyl-alpha,alpha-difluoro-3-ethylbenzylamine and N,N-Diethyl-alpha,alpha-difluoro-3-methylphenethylamine. The differences in substitution patterns significantly affect their reactivity and biological activity.
| Compound | Biological Activity | Key Differences |
|---|---|---|
| This compound (DFMBA) | Anticancer, Neuroactive | Unique difluoromethyl group |
| N,N-Diethyl-alpha,alpha-difluoro-3-ethylbenzylamine | Limited anticancer activity | Ethyl substitution reduces potency |
| N,N-Diethyl-alpha,alpha-difluoro-3-methylphenethylamine | Neuroactive | Different aromatic ring structure |
Q & A
Q. What are the optimal synthetic routes for preparing N,N-Diethyl-alpha,alpha-difluoro-3-methylbenzylamine?
The synthesis typically involves coupling reactions between fluorinated benzylamine derivatives and activated electrophiles. For example, analogous compounds (e.g., 3,5-dichloro-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide) are synthesized using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in dichloromethane . Reaction conditions (temperature, pH) must be tightly controlled to avoid side products like hydrolyzed intermediates. Sodium borohydride or similar reducing agents are often used for stabilizing reactive intermediates .
Q. How can the purity and structural integrity of this compound be validated?
Standard characterization includes nuclear magnetic resonance (NMR) for fluorine and proton environments, infrared (IR) spectroscopy for functional group analysis (e.g., C-F stretches at ~1100 cm⁻¹), and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) confirms molecular weight, with fragmentation patterns analyzed against databases like NIST . For fluorinated compounds, ¹⁹F NMR is critical to resolve diastereotopic fluorine signals .
Q. What are the stability considerations for this compound under experimental storage?
Fluorinated amines are prone to hydrolysis under humid or acidic conditions. Storage in anhydrous solvents (e.g., acetonitrile or dichloromethane) at –20°C in amber vials is recommended. Stability studies show that decomposition rates increase above 25°C, with degradation products including difluoroacetic acid derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or IR) be resolved for this compound?
Contradictions in spectral assignments often arise from dynamic molecular behavior (e.g., rotamers) or solvent effects. For example, fluorine-proton coupling constants (²JHF) in ¹H NMR may vary with solvent polarity. Computational tools like density functional theory (DFT) can model vibrational spectra (IR) and chemical shifts to validate experimental data . Cross-validation using heteronuclear correlation spectroscopy (HMBC, HSQC) is recommended for ambiguous signals .
Q. What methodologies can optimize reaction yields in the presence of competing fluorinated byproducts?
Kinetic studies using in-situ monitoring (e.g., ReactIR) reveal that competing fluorination pathways (e.g., C-F vs. N-F bond formation) are temperature-dependent. For example, lowering reaction temperatures to –10°C suppresses unwanted difluoroethylation byproducts. Solvent polarity adjustments (e.g., switching from THF to DMF) can also stabilize transition states .
Q. How can the compound’s reactivity with biomolecules be systematically studied?
Fluorescence quenching assays or surface plasmon resonance (SPR) can quantify binding affinity to protein targets. For fluorinated compounds, ¹⁹F NMR-based titrations are advantageous due to minimal background interference. Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations predicts binding modes and identifies key interactions (e.g., halogen bonding with aromatic residues) .
Q. What strategies address discrepancies in reported bioactivity data across studies?
Variability in bioactivity may stem from impurities (e.g., residual DMF in synthesis) or assay conditions (e.g., pH affecting protonation states). Rigorous purification (e.g., preparative HPLC) and standardization of assay protocols (e.g., fixed buffer ionic strength) are critical. Meta-analyses of published data using platforms like PubChem BioAssay can identify outliers .
Data Contradiction and Validation
Q. How should researchers resolve inconsistencies in reported physicochemical properties (e.g., logP, solubility)?
Cross-reference multiple authoritative databases (e.g., PubChem, NIST Chemistry WebBook) and validate experimentally. For example, logP discrepancies can be addressed using shake-flask methods with octanol/water partitioning followed by LC-MS quantification . Computational predictions (e.g., ACD/Labs or ChemAxon) should align with experimental values within ±0.5 units .
Q. What experimental designs mitigate batch-to-batch variability in fluorinated amine synthesis?
Implement quality-by-design (QbD) principles:
- Control raw material purity (e.g., ≥99% 3-methylbenzylamine).
- Use inline PAT (process analytical technology) tools like FTIR for real-time reaction monitoring.
- Statistical optimization (e.g., response surface methodology) identifies critical parameters (e.g., stoichiometry, mixing rate) .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
